![molecular formula C17H17N5O4 B2743233 6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876670-93-8](/img/structure/B2743233.png)
6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
The compound “6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione” is a novel furimazine derivative . Furimazine derivatives are being studied for their potential in nanoluciferase bioluminescence, which is a commercially available luciferase known for its small size and superior bioluminescence performance .
Synthesis Analysis
The synthesis of furimazine derivatives involves designing and creating modifications at the C-6 and C-8 positions of the imidazopyrazinone core . This process is aimed at extending the range of bioluminescence substrates . Another method involves the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation .Molecular Structure Analysis
The molecular structure of furimazine derivatives is characterized by various substituents at the C-6 and C-8 positions of the imidazopyrazinone core . The compound “6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione” is one such derivative.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of furimazine derivatives are designed to extend the range of bioluminescence substrates . This involves creating modifications at the C-6 and C-8 positions of the imidazopyrazinone core .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione”, have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has increased the need for new antimicrobial compounds with distinct mechanisms of action .
Antiviral Activity
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . This includes antiviral activity, making them useful in the treatment of various viral infections .
Antioxidant Activity
Furan derivatives have also been studied for their antioxidant properties . Antioxidants play a crucial role in protecting the body from damage by free radicals, which are harmful molecules that can lead to chronic diseases .
Antitumor Activity
Another potential application of furan derivatives is in the field of oncology . Some furan-containing compounds have shown promising results in preclinical studies for their antitumor activity .
Antihistaminic Activity
Furan derivatives have been found to have antihistaminic properties . This makes them potentially useful in the treatment of allergies and other conditions where histamines play a role .
Fungicides
Furan derivatives have been found to have fungicidal properties . This makes them potentially useful in agriculture, for the protection of crops from fungal diseases .
Mechanism of Action
Future Directions
The future directions in the study of furimazine derivatives involve broadening the application of nanoluciferase bioluminescence techniques, especially for in vivo bioluminescent imaging . This is expected to overcome some of the limitations of the current bioluminescence system, such as narrow emission wavelength and single substrate .
properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-10-7-21-13-14(18-16(21)20(10)9-12-5-4-6-26-12)19(3)17(25)22(15(13)24)8-11(2)23/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIUHRVRQGKMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Furylmethyl)-1,7-dimethyl-3-(2-oxopropyl)-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione |
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